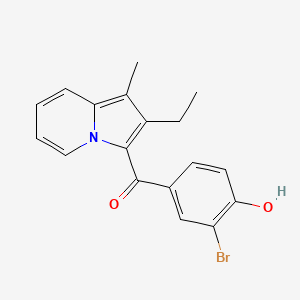![molecular formula C20H20N2O3S B14386527 N-{[2-(2-Aminophenoxy)phenyl]methyl}-4-methylbenzene-1-sulfonamide CAS No. 89927-23-1](/img/structure/B14386527.png)
N-{[2-(2-Aminophenoxy)phenyl]methyl}-4-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(2-Aminophenoxy)phenyl]methyl}-4-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of benzene derivatives This compound is characterized by the presence of an aminophenoxy group, a phenylmethyl group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(2-Aminophenoxy)phenyl]methyl}-4-methylbenzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-aminophenol with 2-bromobenzyl bromide to form 2-(2-aminophenoxy)benzyl bromide. This intermediate is then reacted with 4-methylbenzenesulfonamide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(2-Aminophenoxy)phenyl]methyl}-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or phenoxy derivatives.
Scientific Research Applications
N-{[2-(2-Aminophenoxy)phenyl]methyl}-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[2-(2-Aminophenoxy)phenyl]methyl}-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-{[2-(2-Aminophenoxy)phenyl]methyl}benzene-1-sulfonamide: Lacks the methyl group on the benzene ring.
N-{[2-(2-Aminophenoxy)phenyl]methyl}-4-chlorobenzene-1-sulfonamide: Contains a chlorine atom instead of a methyl group.
Uniqueness
N-{[2-(2-Aminophenoxy)phenyl]methyl}-4-methylbenzene-1-sulfonamide is unique due to the presence of the methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties.
Properties
CAS No. |
89927-23-1 |
|---|---|
Molecular Formula |
C20H20N2O3S |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-[[2-(2-aminophenoxy)phenyl]methyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H20N2O3S/c1-15-10-12-17(13-11-15)26(23,24)22-14-16-6-2-4-8-19(16)25-20-9-5-3-7-18(20)21/h2-13,22H,14,21H2,1H3 |
InChI Key |
QOLUYPQLJMFCSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2OC3=CC=CC=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




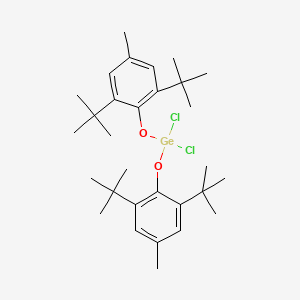
![1-{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}pentane](/img/structure/B14386461.png)


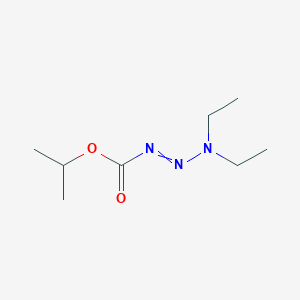
![2,4-dimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14386486.png)
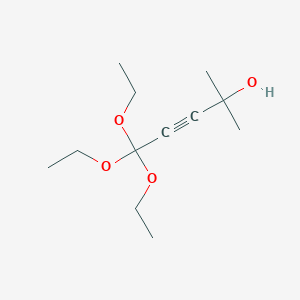
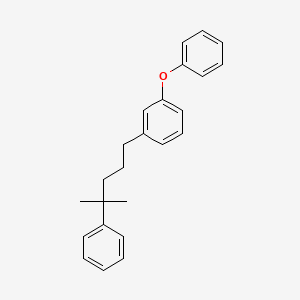
![3-[5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B14386494.png)
![1-[1-(4-Chlorophenyl)-1-(4-fluorophenyl)but-3-yn-1-yl]-1H-imidazole](/img/structure/B14386509.png)
![Lithium (diethylamino)(phenyl)[(triethylsilyl)oxy]methanide](/img/structure/B14386510.png)
